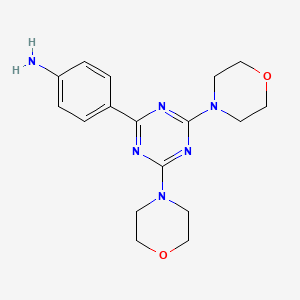

4-(4,6-二吗啉代-1,3,5-三嗪-2-基)苯胺

概述

描述

“4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline” is a chemical compound with the molecular formula C17H22N6O2 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound involves the replacement of the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of “4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline” consists of a 1,3,5-triazine ring substituted with morpholino groups at the 4 and 6 positions and an aniline group at the 2 position .Chemical Reactions Analysis

The compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . It has also been evaluated for its antimicrobial activity against E. coli, S. aureus, and C. albicans .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point of 266 °C, a predicted boiling point of 616.9±65.0 °C, and a predicted density of 1.300±0.06 g/cm3 .科学研究应用

合成与表征

4-(4,6-二吗啉代-1,3,5-三嗪-2-基)苯胺已通过各种方法合成和表征。合成涉及取代反应和铃木反应,导致通过1H-NMR和ESI-MS确认的化合物,总产率为61.7%(焦春立,2014)。

在铜(II)配合物中的应用

该化合物已被用于合成异配铜(II)配合物。这些配合物通过元素分析、FTIR和X射线光电子能谱表征,对肺癌A-549细胞系表现出显着的抗癌活性,并表现出高抗氧化活性(Khalil等人,2022)。

结构研究

研究了该化合物的晶体结构,揭示了分子间的氢键和吗啉环的椅式构象,提供了对其分子排列的见解(李等人,2005)。

单胺氧化酶抑制活性

它也是研究单胺氧化酶抑制活性的氨基酸衍生物的一部分。一些衍生物显示出与标准抑制剂相当的活性,表明潜在的药物应用(Khattab等人,2015)。

光谱研究和非线性光学行为

合成了该化合物的一个衍生物,并使用密度泛函理论分析了其分子结构和振动频率。这项研究有助于理解其非线性光学行为和分子性质(Kavipriya等人,2020)。

在乙酸介质中的应用

另一项研究证明了它在乙酸介质中的反应,导致产生生物学相关的残基。这一发现对于理解化合物在不同溶剂中的化学行为至关重要(Kolmakov,2008)。

改进有机发光二极管

三嗪化合物,包括4-(4,6-二吗啉代-1,3,5-三嗪-2-基)苯胺的衍生物,已显示出作为有机发光二极管(OLED)中的电子传输层是有效的,提高了它们的驱动电压、功率转换效率和操作稳定性(Matsushima等人,2010)。

抗菌研究

该化合物的几个衍生物已被合成并测试了它们的抗菌和抗真菌活性,对某些细菌和真菌物种显示出中等活性(Asundaria等人,2010)。

作用机制

Target of Action

The primary target of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is the Phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme in cell signaling, growth, and survival. It is deregulated in a wide variety of human tumors and triggers activation of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR) .

Mode of Action

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline acts as a PI3K inhibitor . It binds to the PI3K enzyme, preventing it from performing its role in the PI3K/Akt signaling pathway. This inhibition disrupts the pathway, leading to decreased cell proliferation and survival .

Biochemical Pathways

The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced tumor growth and survival .

Pharmacokinetics

These properties suggest that the compound may have good bioavailability and could potentially be used to target brain tumors .

Result of Action

The inhibition of PI3K by 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline leads to a disruption in the PI3K/Akt signaling pathway. This disruption can result in decreased cell proliferation and survival, potentially leading to a reduction in tumor growth .

Action Environment

The compound is air sensitive and should be stored under inert gas . Environmental factors such as temperature and light could potentially influence the compound’s action, efficacy, and stability . Therefore, it is recommended to store the compound in a cool, dark place .

安全和危害

The compound is classified as causing skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists or skin irritation occurs .

未来方向

属性

IUPAC Name |

4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c18-14-3-1-13(2-4-14)15-19-16(22-5-9-24-10-6-22)21-17(20-15)23-7-11-25-12-8-23/h1-4H,5-12,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMSQGCPVLGNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197159-91-3 | |

| Record name | 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)

![1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid](/img/structure/B2996949.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)

![ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2996953.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2996954.png)